Selegiline hydrochloride
Selegiline hydrochloride
Selegiline Hydrochloride is the hydrochloride salt form of selegiline, a levorotatory acetylenic derivative of phenethylamine with antiparkinsonian effect. As a selective monoamine oxidase (MAO) inhibitor, selegiline has the greatest affinity for type B MAO, found mainly in the brain. Selegiline is converted by MAO B to an active moiety, which binds irreversibly at the active site of the enzyme's cofactor FAD (flavin adenine dinucleotide) molecule. This prevents the oxidative deamination of catecholamines and serotonin by MAO B, and leads to an increase in these neurotransmitters' activities resulting in improved motor function. In addition, this agent may inhibit re-uptake of dopamine by the neuron and prolong dopamine activity.
A selective, irreversible inhibitor of Type B monoamine oxidase that is used for the treatment of newly diagnosed patients with PARKINSON DISEASE, and for the treatment of depressive disorders. The compound without isomeric designation is Deprenyl.
See also: Selegiline (has active moiety).
A selective, irreversible inhibitor of Type B monoamine oxidase that is used for the treatment of newly diagnosed patients with PARKINSON DISEASE, and for the treatment of depressive disorders. The compound without isomeric designation is Deprenyl.
See also: Selegiline (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
14611-52-0
VCID:
VC0003042
InChI:
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1
SMILES:
CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Molecular Formula:
C13H18ClN
Molecular Weight:
223.74 g/mol
Selegiline hydrochloride
CAS No.: 14611-52-0
VCID: VC0003042
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.

Description | Selegiline Hydrochloride is the hydrochloride salt form of selegiline, a levorotatory acetylenic derivative of phenethylamine with antiparkinsonian effect. As a selective monoamine oxidase (MAO) inhibitor, selegiline has the greatest affinity for type B MAO, found mainly in the brain. Selegiline is converted by MAO B to an active moiety, which binds irreversibly at the active site of the enzyme's cofactor FAD (flavin adenine dinucleotide) molecule. This prevents the oxidative deamination of catecholamines and serotonin by MAO B, and leads to an increase in these neurotransmitters' activities resulting in improved motor function. In addition, this agent may inhibit re-uptake of dopamine by the neuron and prolong dopamine activity. A selective, irreversible inhibitor of Type B monoamine oxidase that is used for the treatment of newly diagnosed patients with PARKINSON DISEASE, and for the treatment of depressive disorders. The compound without isomeric designation is Deprenyl. See also: Selegiline (has active moiety). |
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CAS No. | 14611-52-0 |
Product Name | Selegiline hydrochloride |
Molecular Formula | C13H18ClN |
Molecular Weight | 223.74 g/mol |
IUPAC Name | (2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1 |
Standard InChIKey | IYETZZCWLLUHIJ-UTONKHPSSA-N |
Isomeric SMILES | C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl |
SMILES | CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
Canonical SMILES | CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
Appearance | Solid powder |
Colorform | Crystals |
Melting Point | 141-142 °C |
Related CAS | 14611-51-9 (Parent) |
Solubility | 18.4 [ug/mL] (The mean of the results at pH 7.4) 18.2 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms | Deprenalin Deprenil Deprenyl E 250 E-250 E250 Eldepryl Emsam Humex Jumex L-Deprenyl Selegiline Selegiline Hydrochloride Selegiline Hydrochloride, (R)-Isomer Selegiline Hydrochloride, (R,S)-Isomer Selegiline Hydrochloride, (S)-Isomer Selegiline, (R)-Isomer Selegiline, (R,S)-Isomer Selegiline, (S)-Isomer Selegyline Yumex Zelapa |
Reference | 1:In vitro interactions of amantadine hydrochloride, R-(-)-deprenyl hydrochloride and valproic acid sodium salt with antifungal agents against filamentous fungal species causing central nervous system infection. Galgóczy L, Tóth L, Virágh M, Papp T, Vágvölgyi CS.Acta Biol Hung. 2012 Dec;63(4):490-500. doi: 10.1556/ABiol.63.2012.4.8. PMID: 23134606 2:The Effect of Dosing Regimen and Food on the Bioavailability of the Extensively Metabolized, Highly Variable Drug Eldepryl(®) (Selegiline Hydrochloride). Barrett JS, Rohatagi S, DeWitt KE, Morales RJ, DiSanto AR.Am J Ther. 1996 Apr;3(4):298-313. PMID: 11862265 |
PubChem Compound | 26758 |
Last Modified | Sep 13 2023 |
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